5-Chloro-3,3-dimethylindoline
Overview
Description
5-Chloro-3,3-dimethylindoline: is a chemical compound belonging to the indoline family, characterized by the presence of a chloro group at the 5th position and two methyl groups at the 3rd position on the indoline ring. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .
Mechanism of Action
Target of Action
Indole derivatives, which include 5-chloro-3,3-dimethylindoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways due to their interaction with multiple targets . The downstream effects of these interactions can vary greatly, depending on the specific pathway and the nature of the interaction.
Result of Action
Indole derivatives have been shown to have a variety of biological activities, suggesting that they can induce a range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3,3-dimethylindoline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure. For this compound, the starting materials would include 5-chloro-2,3-dimethylphenylhydrazine and an appropriate ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3,3-dimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indoline.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indoline ring .
Scientific Research Applications
Chemistry: 5-Chloro-3,3-dimethylindoline is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology: In biological research, indoline derivatives, including this compound, are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and antiviral properties .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways. Its structural features make it a candidate for designing molecules with improved pharmacokinetic and pharmacodynamic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in material science and manufacturing .
Comparison with Similar Compounds
5-Chloroindoline: Lacks the additional methyl groups, which may affect its reactivity and biological activity.
3,3-Dimethylindoline:
5-Bromo-3,3-dimethylindoline: Similar structure with a bromo group instead of a chloro group, which can alter its reactivity and biological interactions.
Uniqueness: 5-Chloro-3,3-dimethylindoline is unique due to the combined presence of the chloro and methyl groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile intermediate in organic synthesis and its applicability in various scientific research fields .
Properties
IUPAC Name |
5-chloro-3,3-dimethyl-1,2-dihydroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLDGWKRGSUXLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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